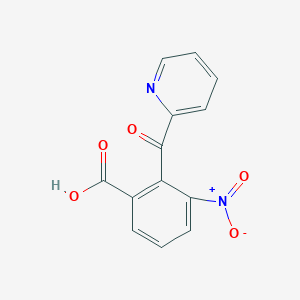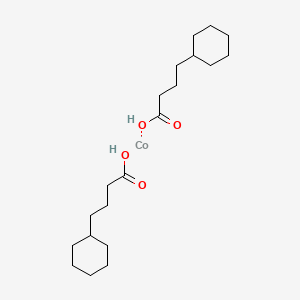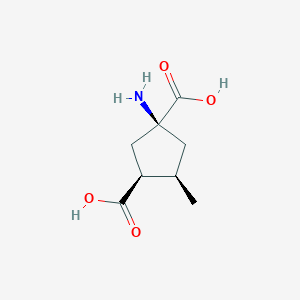![molecular formula C16H21N3 B13814403 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine is a compound that features a unique structure combining an imidazole ring with a piperidine moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazole intermediate under basic conditions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Analyse Des Réactions Chimiques
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the imidazole ring to an imidazoline derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include N-oxides, imidazoline derivatives, and various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials with specific properties.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting neurological and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. The piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways. These interactions can modulate various biological processes, including enzyme activity and receptor signaling .
Comparaison Avec Des Composés Similaires
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine can be compared with other similar compounds, such as:
2-Phenylimidazole: Lacks the piperidine moiety, making it less versatile in biological applications.
1-(2-Phenylethyl)piperidine: Lacks the imidazole ring, reducing its potential for metal ion binding and enzyme inhibition.
2-Phenyl-4,5-dihydro-1H-imidazole: Contains a reduced imidazole ring, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combined imidazole and piperidine structure, providing a versatile platform for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C16H21N3 |
|---|---|
Poids moléculaire |
255.36 g/mol |
Nom IUPAC |
1-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]piperidine |
InChI |
InChI=1S/C16H21N3/c1-3-7-14(8-4-1)16-17-13-15(18-16)9-12-19-10-5-2-6-11-19/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,17,18) |
Clé InChI |
XBSJJSNIAKHDKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC2=CN=C(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
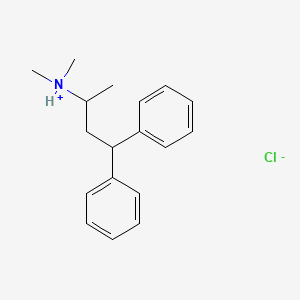
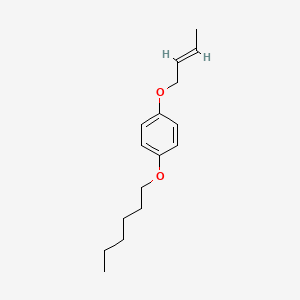
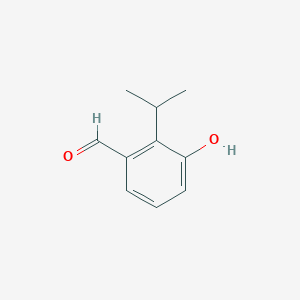
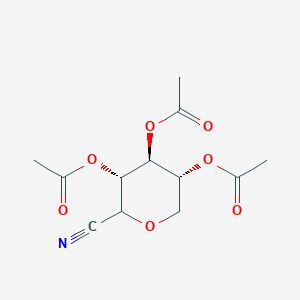
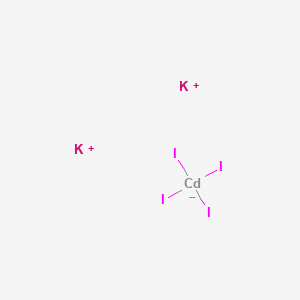
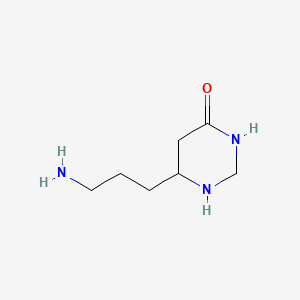

![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)

